1-(4-Methoxyphenyl)-2,2-dimethylpiperazine
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Overview
Description
1-(4-Methoxyphenyl)-2,2-dimethylpiperazine is an organic compound that belongs to the piperazine class. It is characterized by the presence of a methoxyphenyl group attached to a dimethylpiperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine typically involves the reaction of 4-methoxybenzaldehyde with acetone under base-catalyzed conditions to form an intermediate product, which is then further reacted with piperazine . The reaction conditions often include the use of potassium hydroxide as a base and acetone as a solvent. The reaction mixture is stirred for a specific period, followed by the addition of water to precipitate the product, which is then filtered and recrystallized from ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2,2-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-Methoxyphenyl)-2,2-dimethylpiperazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyamphetamine: Another compound with a methoxyphenyl group, known for its psychoactive properties.
Mebeverine: A drug used to treat irritable bowel syndrome, also containing a methoxyphenyl group.
Uniqueness
This compound is unique due to its specific structural configuration and the presence of a dimethylpiperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2,2-dimethylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2)10-14-8-9-15(13)11-4-6-12(16-3)7-5-11/h4-7,14H,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGXLZKDLYDSNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1C2=CC=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602376 |
Source
|
Record name | 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893748-41-9 |
Source
|
Record name | 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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